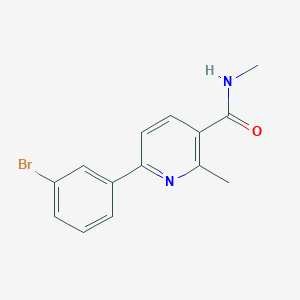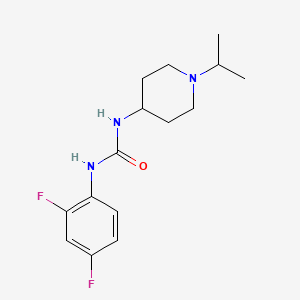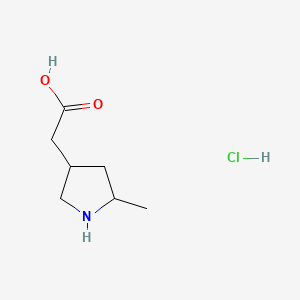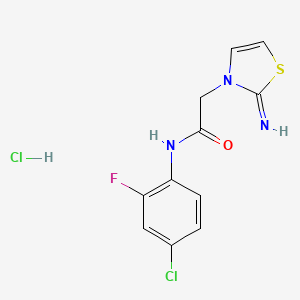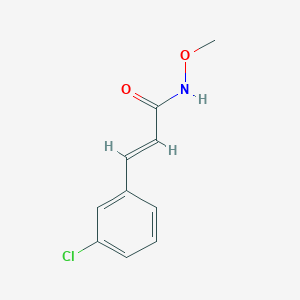
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This compound belongs to the family of amide herbicides and is known to be highly effective against a wide range of weed species.
作用机制
The mechanism of action of Clomazone involves the inhibition of the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress. By inhibiting carotenoid biosynthesis, Clomazone disrupts the normal growth and development of weeds, leading to their eventual death. The specific target of Clomazone in the carotenoid biosynthesis pathway is the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to lycopene.
Biochemical and Physiological Effects
Clomazone has been shown to have a number of biochemical and physiological effects on plants. In addition to its inhibition of carotenoid biosynthesis, Clomazone has also been found to induce oxidative stress, alter the expression of genes involved in stress response, and disrupt the normal functioning of cellular membranes. These effects contribute to the herbicidal activity of Clomazone and are responsible for its ability to control weed growth.
实验室实验的优点和局限性
One of the main advantages of Clomazone for lab experiments is its high efficacy against a wide range of weed species. This makes it a valuable tool for studying the effects of herbicides on plant growth and development. However, one limitation of Clomazone is its potential toxicity to non-target organisms, including humans and animals. Careful attention must be paid to the handling and disposal of Clomazone to minimize the risk of exposure.
未来方向
There are a number of future directions for research on Clomazone. One area of interest is the development of new formulations of Clomazone that are more environmentally friendly and less toxic to non-target organisms. Another area of interest is the potential use of Clomazone as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of Clomazone for this application. Additionally, research is needed to better understand the biochemical and physiological effects of Clomazone on plants and non-target organisms.
合成方法
Clomazone can be synthesized by reacting 2-methoxypropene with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N-methylhydroxylamine to form Clomazone. The synthesis of Clomazone is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity and efficacy of the final product.
科学研究应用
Clomazone has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of weed species. In addition, Clomazone has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that Clomazone can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a key role in protein degradation. This finding suggests that Clomazone may have potential as a novel anti-cancer agent.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGXGZUYIWXLC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C=CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CONC(=O)/C=C/C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
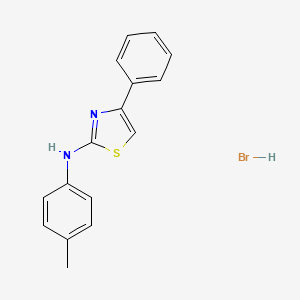
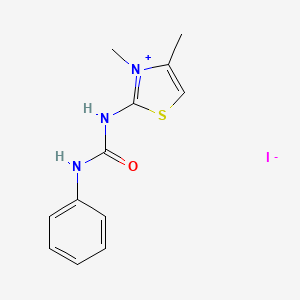



![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)

